4-(3,4-Dichlorophenyl)oxane-2,6-dione
Overview
Description
4-(3,4-Dichlorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8Cl2O3 It is a derivative of glutaric anhydride, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or aqueous base.
Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Glutaric Anhydride: A cyclic dicarboxylic anhydride used in the production of pharmaceuticals and polymers.
3-(4-Chlorophenyl)glutaric Anhydride: A similar compound with a single chlorine substitution, used in proteomics research.
Properties
Molecular Formula |
C11H8Cl2O3 |
---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2 |
InChI Key |
UOLHGGKIAWBSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.